molecular formula C15H10O5 B13134106 1,4-Dihydroxy-6-methoxyanthracene-9,10-dione CAS No. 72473-66-6

1,4-Dihydroxy-6-methoxyanthracene-9,10-dione

Cat. No.: B13134106
CAS No.: 72473-66-6
M. Wt: 270.24 g/mol
InChI Key: ASDLWPFNKGHQKG-UHFFFAOYSA-N
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Description

1,4-dihydroxy-6-methoxy-9,10-anthraquinone , is a naturally occurring anthraquinone derivative. Its chemical formula is C₁₅H₁₀O₅ , and its molecular weight is approximately 270.24 g/mol. This compound features a fused anthracene ring system with hydroxyl and methoxy substituents at specific positions .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 1,4-dihydroxy-6-methoxyanthracene-9,10-dione. One common method involves the oxidation of 1,4,6-trihydroxyanthraquinone using reagents like iodine or nitric acid. The reaction proceeds as follows:

1,4,6-trihydroxyanthraquinoneoxidationThis compound\text{1,4,6-trihydroxyanthraquinone} \xrightarrow{\text{oxidation}} \text{this compound} 1,4,6-trihydroxyanthraquinoneoxidation​this compound

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient oxidation processes to yield the desired anthraquinone.

Chemical Reactions Analysis

1,4-Dihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions:

    Oxidation: It can be further oxidized to form other anthraquinones.

    Reduction: Reduction reactions yield dihydroxyanthracenes.

    Substitution: Substituents can be introduced at different positions on the anthracene ring.

Common reagents include iodine, nitric acid, and reducing agents. The major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in diverse fields:

    Chemistry: Used as a precursor for synthesizing other anthraquinones.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its role in cancer therapy and as an anti-inflammatory agent.

    Industry: Employed in dye synthesis and as a colorant.

Mechanism of Action

The exact mechanism by which 1,4-dihydroxy-6-methoxyanthracene-9,10-dione exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

1,4-Dihydroxy-6-methoxyanthracene-9,10-dione stands out due to its unique combination of hydroxyl and methoxy groups. Similar compounds include other anthraquinones like 5,8-dihydroxy-1,4-naphthoquinone .

Properties

CAS No.

72473-66-6

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

1,4-dihydroxy-6-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c1-20-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3

InChI Key

ASDLWPFNKGHQKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

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